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Uprosertib Resistance in Acidotic Microenvironments

The table below summarizes the core experimental findings on lactic acidosis-induced resistance to

uprosertib.

Aspect
Investigated

Experimental Model

Key Findings

Implication for
Resistance

Cell Survival &
Apoptosis

Glucose vs.
Lactate
Metabolism

HCT116 and LS174T
colon cancer cells [1]

Stable isotope labeling
& gas chromatography-
mass spectrometry [1]

Lactic acid (10-20 mM) increased
cell survival and reduced
caspase 3/7 activity upon
uprosertib treatment [1]

Uprosertib reduced glucose
uptake; lactic acid enabled
incorporation of lactate carbon
into TCA and enhanced oxidative
phosphorylation (OXPHOS) [1]

Lactic acidosis
directly counteracts
the cytotoxic effects
of uprosertib.

Cells switch to
lactate as an
alternative fuel,
bypassing AKT
inhibition.
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Aspect . L Implication for
. Experimental Model Key Findings .
Investigated Resistance

Akt Signaling Phospho-kinase arrays  Uprosertib reduced Akt signaling Resistance is
& Western blotting [1] (e.g., pGSK3p, pPRAS40) metabolism-
regardless of lactic acid presence  mediated, not via

[1] reactivation of
canonical Akt
pathway.

Re- MCT4-KO LS174T Inhibiting lactate transport (MCT4  Validates lactate
sensitization cells; OXPHOS knockout) or OXPHOS (e.g., metabolism as a
Strategies inhibition [1] IACS-010759) restored apoptosis  critical, targetable

[1] resistance node.

Protocols for Modeling and Investigating Resistance

Protocol 1: Establishing Resistance in Lactic Acidosis
Conditions

This protocol details how to model acquired resistance to upresertib under lactic acidosis in vitro [1] [2].

e Cell Lines and Culture: Use HCT116 or LS174T human colon cancer cells. Maintain in high-glucose
DMEM with 10% FBS at 37°C and 5% COz2 [1].
¢ Conditioned Medium Adaptation: To avoid acute stress, pre-condition cells by culturing 3 x 10° cells
in T150 flasks for 3 days. Use this conditioned medium for a 24-hour pre-plating step before
experiments [1].
e Lactic Acid Treatment:
o Prepare a stock solution of lactic acid and supplement the culture medium to a final
concentration of 10-20 mM [1].
o Adjust the medium pH to ~6.8-7.0 to model tumor acidosis. Always include a pH-matched
control.
e Uprosertib Dosing:
o Prepare a 10 mM stock in DMSO. Treat cells with a clinically relevant concentration range of 1-
10 pM [1].
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o Use a pulsed treatment strategy (e.g., 72-hour treatment followed by a recovery period in
drug-free media) to mimic clinical chemotherapy cycles [2].
¢ Monitoring Resistance Development:
o The development of stable resistance can take 3 to 18 months [2].
o Periodically assess viability using assays like Sulforhodamine B (SRB) or CellTiter-Glo to
confirm the emergence of a resistant population [1].

Protocol 2: Key Assays for Mechanistic Validation

¢ Cell Viability and Apoptosis Assays:

o Sulforhodamine B (SRB) Assay: Plate cells at 4 x 10* cells/well in a 96-well plate. Treat with
uprosertib and lactic acid for 72 hours, replenishing media every 24 hours. Measure optical
density at 565 nm [1].

o Caspase-Glo 3/7 Assay: Plate cells as above. After 24-48 hours of treatment, add an equal
volume of Caspase-Glo reagent. Measure luminescence as a marker of apoptosis [1].

¢ Metabolic Phenotyping:

o Lactate Utilization: Use 1H-NMR spectroscopy and stable isotope-labeled lactate (e.g., [U-
13C]-lactate) to track lactate uptake and its incorporation into TCA cycle intermediates [1].

o Oxidative Phosphorylation: Measure oxygen consumption rate (OCR) in real-time using a
Seahorse Analyzer. Treat cells with uprosertib * lactic acid and probe with OXPHOS
inhibitors (oligomycin, FCCP, rotenone/antimycin A) [1].

¢ Signaling Pathway Analysis:

o Western Blotting: Lyse cells after 1 hour of treatment. Probe for phospho- and total proteins of
the AKT pathway (e.g., pAKT S473, pGSK3[3, pPRAS40, pS6) [1].

o Phospho-Kinase Array: Use proteome profiler arrays for a semi-quantitative, multiplexed
analysis of phosphorylation changes in multiple signaling nodes simultaneously [1].

The experimental workflow for these protocols is summarized in the following diagram:
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Insights into AKT Inhibitor Resistance Mechanisms

Resistance mechanisms can differ significantly between inhibitor classes. Research shows that resistance to
allosteric AKT inhibitors (like MK-2206) often involves mutations in AKT isoforms themselves (e.g.,
AKT1 E17K, AKT3 R84H). In contrast, resistance to ATP-competitive inhibitors (like ipatasertib and
uprosertib) is typically driven by a rewiring of compensatory pathways (e.g., PIM kinase signaling) that
maintain cell survival independent of AKT [3]. The lactic acidosis mechanism aligns with this second class,

where the tumor microenvironment provides a metabolic bypass.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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